molecular formula C3H6O3S B1661953 1,3,2-Dioxathiane 2-oxide CAS No. 4176-55-0

1,3,2-Dioxathiane 2-oxide

Cat. No. B1661953
CAS RN: 4176-55-0
M. Wt: 122.15 g/mol
InChI Key: LOURZMYQPMDBSR-UHFFFAOYSA-N
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Description

1,3,2-Dioxathiane 2-oxide is a chemical compound used in various applications. It is used as a high-temperature additive for electrolytes in Lithium-ion batteries, improving the decomposition resistance of the electrolyte . It can also undergo biocatalyzed transformation to diols by Rhodococcus sp .


Molecular Structure Analysis

The molecular formula of 1,3,2-Dioxathiane 2-oxide is C3H6O3S, and its molecular weight is 122.14 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1,3,2-Dioxathiane 2-oxide is a clear liquid that is colorless to almost colorless . It has a melting point of -14 °C and a boiling point of 187.5±9.0 °C at 760 mmHg . The density is 1.5±0.1 g/cm3 .

Scientific Research Applications

Conformational Analysis

1,3,2-Dioxathiane 2-oxide has been a subject of conformational analysis studies. Researchers have utilized computer simulations and quantum-chemical methods to explore the conformational isomerization of 1,3,2-dioxathiane and its oxides. It has been found that the barrier of ring inversion is reduced when moving from 1,3,2-dioxathiane to its oxides, highlighting significant changes in molecular structure and stability (Kuznetsov, 2010).

Stereochemistry and Molecular Structure

Studies on the stereochemistry of 1,3,2-dioxathiane 2-oxide reveal that stereoisomers of this compound exist as chair conformers with an axial S=O bond. This understanding aids in explaining conformational behavior and contributes to the knowledge of molecular structures in chemistry (Bredikhin et al., 2003).

Infrared and Raman Spectroscopy

The compound's utility in spectroscopic studies is evident from research on its infrared and Raman spectra. These studies have provided valuable insights into the molecular structure and characteristics of 1,3,2-dioxathiane 2-oxides, contributing to the field of spectroscopy and molecular identification (Hellier & Webb, 1977).

Synthesis and Chemical Reactions

1,3,2-Dioxathiane 2-oxide has been used in various chemical syntheses and reactions. For example, the synthesis of bis(alkoxy-NNO-azoxy)-1,3,2-dioxathiane 2-oxides and its derivatives contributes to the development of new chemical compounds and the study of their properties (Zyuzin et al., 2010).

Applications in Organic Chemistry

The compound has been integral in the field oforganic chemistry, particularly in the synthesis of derivatives and intermediates. Studies have shown its role in the preparation of derivatives of 2-(hydroxymethyl)propane-1,2,3-triol (isoerythritol), demonstrating its utility in creating multi-functional compounds with potential applications in pharmaceuticals and materials science (Friedrich et al., 2003).

NMR Spectroscopy and Conformational Studies

1,3,2-Dioxathiane 2-oxide has also been a subject of extensive nuclear magnetic resonance (NMR) spectroscopy studies. These studies provide insights into the conformational preferences and dynamics of the molecule, enhancing the understanding of molecular behavior in different environments (Virtanen et al., 1982).

Insecticidal Properties

Research has also explored the insecticidal properties of 1,3-oxathianes and their oxides, including 1,3,2-dioxathiane 2-oxide. These compounds have shown high potency as insecticides, suggesting potential applications in agricultural and pest control industries (Palmer & Casida, 1995).

Safety And Hazards

1,3,2-Dioxathiane 2-oxide may cause skin irritation, serious eye damage, and an allergic skin reaction . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors and to ensure adequate ventilation . Personal protective equipment should be worn, and all sources of ignition should be removed .

properties

IUPAC Name

1,3,2-dioxathiane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3S/c4-7-5-2-1-3-6-7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOURZMYQPMDBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COS(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194585
Record name 1,3,2-Dioxathiane 2-oxide
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Molecular Weight

122.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,2-Dioxathiane 2-oxide

CAS RN

4176-55-0
Record name 1,3,2-Dioxathiane, 2-oxide
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Record name 1,3,2-Dioxathiane 2-oxide
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Record name Trimethylene sulfite
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Record name 1,3,2-Dioxathiane 2-oxide
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Record name 1,3,2-dioxathiane 2-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
GH Petit, P Van Nuffel, C Van Alsenoy… - Journal of the …, 1984 - ACS Publications
In the last 2 decades the conformations of substituted cyclic sulfites havebeen the subject of vigorous research. Spectral data provided the basis upon which configurational and …
Number of citations: 15 pubs.acs.org
IN Zyuzin, NI Golovina, GV Shilov - Russian journal of organic chemistry, 2010 - Springer
2,2-Bis(alkoxy-NNO-azoxy)propane-1,3-diols reacted with thionyl chloride to give previously unknown 5,5-bis(methoxy-NNO-azoxy)- and 5,5-bis(ethoxy-NNO-azoxy)-1,3,2-dioxathiane 2…
Number of citations: 9 link.springer.com
B Bracke, ATH Lenstra, HJ Geise… - Journal of the Chemical …, 1989 - pubs.rsc.org
Reduction by LiAlH4 of 2,2,4,6,6-pentamethylheptane-3,5-dione gives a mixture of diastereoisomeric diols, which upon cyclisation with thionyl chloride yields a mixture of isomeric 4,6-di…
Number of citations: 0 pubs.rsc.org
P Van Nuffel, GH Petit, HJ Geise… - … Section B: Structural …, 1980 - scripts.iucr.org
(IUCr) cis-5-tert-Butyl-1,3,2-dioxathiane 2-oxide Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 short structural papers Volume 36 Part 5 …
Number of citations: 2 scripts.iucr.org
DG Hellier, P Luger, J Buschmann - Acta Crystallographica Section B …, 1996 - scripts.iucr.org
The structures of the two isomers of 4-methyl-1,3,2-dioxathiane 2-oxide, C4H8SO3 (I, II), and 1,3,2-dioxathiepane 2-oxide, C4H8SO3 (III), have been determined by X-ray diffraction …
Number of citations: 6 scripts.iucr.org
M Motevalli, MB Hursthouse, DG Hellier… - … Section C: Crystal …, 1990 - scripts.iucr.org
(IUCr) Structure of cis-4,trans-6-di-tert-butyl-5,5-dimethyl-1,3,2-dioxathiane 2-oxide Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (…
Number of citations: 2 scripts.iucr.org
P Zhang, JR Li, DL Yang… - Journal of Chemical …, 2014 - journals.sagepub.com
A novel 1,3,2-dioxathiane-2-oxide derivative 5,5'-dinitro-[5,5'-bis(1,3,2-dioxathiane)]2,2'-dioxide was synthesised. Moreover, the molecular structure of the compound was confirmed by …
Number of citations: 3 journals.sagepub.com
A Matlack, D Breslow - The Journal of Organic Chemistry, 2003 - ACS Publications
The apparatus consisted of a distilling flasksurmounted by a dropping funnel and connected to a 2.5-cm. id Vycor tube packed with 35 cm. of quartz chips. The outlet of the tube was …
Number of citations: 15 pubs.acs.org
T Nishiyama, S Miyatake, H Yamaguchi… - Bulletin of the Chemical …, 1992 - journal.csj.jp
The reaction of N-(2-hydroxypropyl)-N-(2-hydroxy-1-methylethyl)aniline with thionyl chloride afforded four isomers of 4,7-dimethyl-6-phenyl-5,6,7,8-tetrahydro-4H-1,3,2,6-…
Number of citations: 1 www.journal.csj.jp
G Graner, E Hirota, T Iijima, K Kuchitsu… - … Containing Five or More …, 2003 - Springer
This document is part of Subvolume D ‘Molecules Containing Five or More Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com

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